molecular formula C10H19NO3 B13466409 [8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol

[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol

Cat. No.: B13466409
M. Wt: 201.26 g/mol
InChI Key: NQGRXPNZCDXKJJ-UHFFFAOYSA-N
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Description

[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a decane ring, with an aminomethyl group and a methanol group attached to the spiro center. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the aminomethyl and methanol groups via nucleophilic substitution and reduction reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium on carbon, can enhance the reaction rates and yields. Additionally, purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure provides rigidity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]propane: Similar structure but with a propane group instead of methanol.

Uniqueness

The uniqueness of [8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

[8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol

InChI

InChI=1S/C10H19NO3/c11-7-9(8-12)1-3-10(4-2-9)13-5-6-14-10/h12H,1-8,11H2

InChI Key

NQGRXPNZCDXKJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CN)CO)OCCO2

Origin of Product

United States

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